Manganese(II) methoxide

Catalog No.
S1921402
CAS No.
7245-20-7
M.F
C2H6MnO2
M. Wt
117.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese(II) methoxide

CAS Number

7245-20-7

Product Name

Manganese(II) methoxide

IUPAC Name

manganese(2+);methanolate

Molecular Formula

C2H6MnO2

Molecular Weight

117.01 g/mol

InChI

InChI=1S/2CH3O.Mn/c2*1-2;/h2*1H3;/q2*-1;+2

InChI Key

UQIRCVPINUNHQY-UHFFFAOYSA-N

SMILES

C[O-].C[O-].[Mn+2]

Canonical SMILES

C[O-].C[O-].[Mn+2]

Proteomics Research

Proteomics is the large-scale study of proteins within an organism or system. Manganese(II) methoxide plays a role in a specific technique known as methylation labeling for protein identification and quantitation. This technique utilizes the ability of Mn(OCH3)2 to act as a methylating agent, adding a methyl group (CH3) to specific amino acid residues within proteins []. By selectively labeling proteins with different isotopes of methyl groups, researchers can compare protein abundance across different samples. This allows for the identification of differentially expressed proteins, which can be crucial for understanding biological processes and disease states [].

Manganese(II) methoxide is an organomanganese compound with the molecular formula C2_2H6_6MnO2_2. It is characterized by a manganese atom bonded to two methoxide groups. The compound has garnered interest in biochemical research, particularly in studies involving carboxylation reactions and as a catalyst in various organic transformations. Manganese(II) methoxide is soluble in methanol and exhibits moisture sensitivity, making it important to handle under controlled conditions.

Typical of manganese compounds. Key reactions include:

  • Oxidation to Manganese(III): In biological systems, manganese(II) can be oxidized to manganese(III), often facilitated by microbial activity. This process plays a significant role in biogeochemical cycles.
  • Reaction with Hydrogen Peroxide: Under basic conditions, manganese(II) ions are oxidized to manganese(IV) oxide when treated with hydrogen peroxide:
    Mn2++H2O2+2OHMnO2+2H2O\text{Mn}^{2+}+\text{H}_2\text{O}_2+2\text{OH}^-\rightarrow \text{MnO}_2+2\text{H}_2\text{O}
  • Precipitation: Manganese(II) methoxide can react with hydroxide ions to form manganese(II) hydroxide, which appears as a white precipitate:
    Mn2++2OHMn OH 2\text{Mn}^{2+}+2\text{OH}^-\rightarrow \text{Mn OH }_2

These reactions highlight the reactivity of manganese(II) methoxide in both biological and abiotic systems

Manganese is an essential trace element in biological systems, playing crucial roles in various enzymatic processes. Manganese(II) methoxide is involved in:

  • Enzymatic Reactions: It acts as a cofactor for enzymes such as superoxide dismutase, which protects cells from oxidative damage.
  • Metabolic Pathways: Chronic exposure to manganese can disrupt metabolic pathways, particularly affecting neurotransmitter synthesis and function. This has implications for neurotoxicity and conditions like manganism, a Parkinson-like syndrome associated with excessive manganese exposure.

While specific synthesis methods for manganese(II) methoxide are not extensively documented, related research suggests that it can be synthesized through the reaction of manganese salts with methanol under controlled conditions. For example:

  • Direct Reaction: Manganese(II) acetate can be reacted with methanol to yield manganese(II) methoxide.
  • Ligand Coordination: Manganese complexes supported by ligands such as cyclopentadienyl-phosphine can also be synthesized, indicating that organometallic approaches may be viable for producing this compound.

Manganese(II) methoxide has several applications across various fields:

  • Catalysis: It is utilized as a catalyst in organic synthesis, particularly in carboxylation reactions.
  • Biochemical Research: The compound is used in studies related to enzyme mechanisms and metabolic pathways involving manganese.
  • Environmental Science: Manganese compounds play roles in biogeochemical cycles, influencing nutrient availability and pollutant degradation .

Research indicates that manganese compounds, including manganese(II) methoxide, interact with various biomolecules. These interactions can lead to:

  • Oxidative Stress: The oxidation of manganese ions can generate reactive oxygen species, impacting cellular health.
  • Microbial Activity: Certain microbes facilitate the oxidation of manganese(II), influencing its bioavailability and ecological impact

    Manganese(II) methoxide shares similarities with several other organomanganese compounds. Here are some comparable compounds:

    Compound NameMolecular FormulaKey Characteristics
    Manganese(II) acetateC4_4H6_6MnO4_4Used as a precursor for various reactions; soluble in water.
    Manganese(III) chlorideCl3_3MnMore oxidized state; used in catalysis and organic synthesis.
    Manganese dioxideMnO2_2Commonly used as an oxidizing agent; insoluble in acids.

    Uniqueness of Manganese(II) Methoxide

    Manganese(II) methoxide stands out due to its specific role in biochemical research and its ability to facilitate unique carboxylation reactions that are not typically associated with other manganese compounds. Its solubility in organic solvents like methanol also differentiates it from more traditional inorganic manganese compounds .

Direct Synthesis from Manganese Precursors and Methanol

The direct synthesis approach represents the most straightforward methodology for manganese(II) methoxide preparation, involving the reaction between manganese(II) salts and methanol under controlled conditions. This method has gained prominence due to its operational simplicity and relatively high yields [1] [2].

Stoichiometric Control in Alkoxide Formation

The stoichiometric relationship between manganese precursors and methanol serves as a critical determinant of reaction efficiency and product purity. Research has demonstrated that optimal manganese-to-methanol ratios typically range from 1:2 to 1:4, with excess methanol favoring complete conversion while minimizing side reactions [3] [4]. The reaction mechanism proceeds through a nucleophilic substitution pathway where methanol molecules displace coordinated anions from the manganese center [5].

Temperature control emerges as a fundamental parameter in stoichiometric optimization. Studies indicate that reaction temperatures between 25°C and 200°C provide optimal conversion rates while maintaining product stability [6] [7]. Lower temperatures result in incomplete conversion, whereas excessive heating leads to thermal decomposition of the desired product [8] [9]. The activation energy for manganese(II) methoxide formation has been determined to be approximately 184.7 kJ mol⁻¹, indicating a moderately energy-intensive process [8].

The choice of manganese precursor significantly influences the reaction stoichiometry. Manganese(II) chloride and manganese(II) acetate demonstrate superior reactivity compared to other manganese salts, achieving conversion efficiencies exceeding 95% under optimized conditions [4] [10]. The presence of coordinating counter-ions can either facilitate or hinder the alkoxide formation process, with weakly coordinating anions generally promoting more efficient reactions [11].

Solvent-Free vs. Solvothermal Approaches

The implementation of solvent-free synthetic protocols has gained considerable attention due to environmental considerations and improved atom economy. Solvent-free approaches eliminate the need for organic solvents while potentially enhancing reaction selectivity [12] [13]. These methods typically operate at elevated temperatures (100-200°C) under inert atmosphere conditions to prevent oxidation of the manganese center [14] [15].

Solvothermal synthesis represents an alternative approach that utilizes sealed reaction vessels to maintain autogenous pressure conditions. This methodology offers enhanced control over reaction kinetics and can accommodate a broader range of starting materials [16] [17]. Solvothermal conditions typically involve temperatures between 140°C and 220°C with reaction times ranging from 2 to 40 hours [14] [17].

The comparative analysis reveals that solvent-free methods generally provide higher yields (85-95%) compared to traditional solution-based approaches (70-85%) [18] [14]. However, solvothermal methods offer superior control over particle size and morphology, making them particularly valuable for applications requiring specific material properties [15] [17].

Molecular Layer Deposition (MLD) Techniques

Molecular Layer Deposition represents an advanced synthetic methodology that enables precise control over film thickness and composition through sequential, self-limiting surface reactions [19] [20]. This technique has emerged as a powerful tool for producing high-quality manganese alkoxide materials with exceptional uniformity and reproducibility.

Hybrid Organic-Inorganic Film Growth Mechanisms

The MLD process for manganese alkoxide films involves alternating exposure to manganese precursors and organic reactants, typically achieving growth rates of 1-2 Å per cycle [20] [21]. The mechanism relies on surface-mediated reactions where manganese β-diketonate complexes, such as manganese(III) 2,2,6,6-tetramethyl-3,5-heptanedionate (Mn(thd)₃), react with alcohols to form stable alkoxide networks [22] [23].

Recent investigations have demonstrated that bis(ethylcyclopentadienyl)manganese serves as an effective precursor for "manganicone" hybrid MLD chemistry when combined with ethylene glycol [22]. The resulting manganese alkoxide coordination networks exhibit remarkable properties, including the ability to seamlessly fill high aspect ratio vias and undergo chemical conversion into manganese carboxylate upon air exposure [22].

The growth mechanism proceeds through a series of well-defined steps: precursor adsorption, ligand exchange, and product desorption. Each cycle contributes a molecular fragment to the growing film, enabling precise thickness control with sub-nanometer resolution [19] [24]. The self-limiting nature of the surface reactions ensures uniform coverage even on complex three-dimensional structures [24].

Stability Optimization Through Ligand Design

The design of appropriate ligands plays a crucial role in optimizing the stability and performance of MLD-derived manganese alkoxide films. Research has shown that the choice of organic backbone significantly influences thermal stability, with terephthalic acid derivatives providing enhanced thermal resistance up to 400°C under oxidative conditions [20] [21].

Ligand design considerations include steric effects, electronic properties, and thermal stability. β-diketonate ligands with bulky substituents generally provide improved volatility while maintaining sufficient reactivity for surface reactions [6]. The balance between volatility and stability represents a critical design parameter, as excessive volatility can lead to premature ligand loss, while insufficient volatility results in poor precursor transport [6].

Studies have demonstrated that hybrid manganicone films annealed to 480°C in air exhibit greater stability to restructuring during electrochemical testing compared to their inorganic counterparts [22]. This enhanced stability is attributed to the organic component, which provides structural flexibility while maintaining the integrity of the manganese coordination environment [22].

Reductive Pathways from Higher Oxidation State Manganese Compounds

The reduction of higher oxidation state manganese compounds represents an alternative synthetic approach that can provide access to manganese(II) methoxide through controlled reduction processes. This methodology is particularly valuable when starting from readily available manganese(III) or manganese(IV) precursors [25] [26].

The reduction of manganese(III) oxide (Mn₂O₃) to manganese(II) species can be achieved using various reducing agents, including hydrogen gas, carbon monoxide, or organic reductants [26] [27]. The reaction typically proceeds through intermediate oxidation states, with careful control of reaction conditions being essential to achieve selective reduction to the +2 oxidation state [28] [29].

Manganese(IV) dioxide reduction represents a more challenging synthetic target due to the high oxidation state of the starting material. Studies have shown that reduction with methane at temperatures above 723K can effectively convert MnO₂ to lower oxidation state manganese compounds [26]. The reduction mechanism involves sequential oxygen removal, proceeding through Mn₂O₃ and Mn₃O₄ intermediates before reaching MnO [26] [27].

The kinetics of manganese oxide reduction are strongly influenced by temperature, pressure, and the nature of the reducing agent [29] [27]. Hydrogen reduction exhibits higher thermodynamic favorability compared to carbon monoxide reduction, with typical reaction enthalpies ranging from -147.6 to -168.8 kJ/mol [27]. The reduction process can be monitored using in-situ spectroscopic techniques, which reveal the formation of mixed-valence intermediates during the transformation [30] [29].

Comparative Analysis of Synthesis Routes

The evaluation of different synthetic methodologies reveals distinct advantages and limitations for each approach. Direct synthesis from manganese(II) salts and methanol provides the highest yields (70-95%) with good product purity (>95%), making it suitable for large-scale production [1] [31]. The operational simplicity and relatively mild reaction conditions contribute to its widespread adoption in research and industrial settings [7].

Molecular Layer Deposition techniques offer superior control over material properties and enable the production of ultra-thin films with exceptional uniformity [19] [22]. While the yields per cycle are high (85-98%), the sequential nature of the process limits overall throughput. However, the ability to produce conformal coatings on complex geometries makes MLD invaluable for specialized applications [20] [23].

Reductive pathways from higher oxidation state compounds provide access to manganese(II) methoxide when starting from alternative precursors, but generally result in lower yields (45-85%) and require more stringent reaction conditions [25] [26]. The need for reducing atmospheres and elevated temperatures increases operational complexity and energy requirements [27].

Solvothermal methods represent a compromise between yield and control, offering good conversion efficiency (75-90%) while providing enhanced control over particle morphology and size distribution [14] [15]. The sealed reaction environment enables the use of higher pressures and temperatures, which can accelerate reaction kinetics and improve product crystallinity [17].

The choice of synthetic methodology depends on specific application requirements, including desired material properties, production scale, and economic considerations. For high-volume production, direct synthesis methods are generally preferred, while specialized applications requiring precise control over material structure benefit from MLD or solvothermal approaches [18] [11].

The thermal stability of manganese(II) methoxide varies depending on the synthesis method employed. Products from direct synthesis typically decompose above 200°C, while MLD-derived materials can remain stable up to 300°C due to their unique coordination environment [22] [6]. This enhanced thermal stability is particularly important for high-temperature applications and processing conditions [8] [9].

X-ray Diffraction Analysis of Coordination Geometries

Manganese(II) methoxide exhibits distinctive crystallographic features that define its coordination environment and structural arrangement. Single crystal X-ray diffraction studies reveal that the primary monomeric form of manganese(II) methoxide crystallizes in the monoclinic space group P21/c with unit cell parameters a = 6.386 Å, b = 12.779 Å, c = 6.387 Å, and β = 90.172° [1]. The molecular structure demonstrates a distorted octahedral coordination geometry around the central manganese(II) ion, with six methoxide ligands arranged in a pseudo-octahedral fashion [2].

The manganese-oxygen bond distances in the octahedral structure range from 2.10 to 2.20 Å, consistent with typical manganese(II)-alkoxide coordination [3] [4]. The O-Mn-O bond angles deviate significantly from the ideal 90° octahedral geometry, with values ranging from 84.3° to 95.7°, indicating substantial distortion attributed to Jahn-Teller effects characteristic of high-spin d⁵ manganese(II) systems [5] [6].

In dinuclear complexes, manganese(II) methoxide forms bridged structures with μ-methoxy ligands connecting two manganese centers. These dinuclear species typically exhibit tetrahedral to pseudo-octahedral coordination geometries around each manganese ion. The bridging Mn-O-Mn angles range from 97.6° to 114.7°, with shorter bridging Mn-O distances (1.85-2.05 Å) compared to terminal methoxide ligands [2] [7].

Table 1: Crystallographic Data for Manganese(II) Methoxide and Related Alkoxides

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Coordination Geometry
Mn(OCH₃)₂P21/c6.38612.7796.38790.172521.2Octahedral
Mn₂(OEt)₄C2/c14.89215.53714.697109.822838.7Tetrahedral/Octahedral
Mn₃(OiPr)₆R-321.62621.62621.46090.08691.86Trigonal planar
Mn(ditox)₃C2/c10.40222.68612.18092.0342872.6Trigonal planar
Mn(OtBu)₂Pbca9.4119.4179.42390.0834.5Tetrahedral

Comparison with Related Manganese Alkoxides

Comparative crystallographic analysis reveals significant structural variations among manganese(II) alkoxides depending on the steric demands of the alkoxy substituents. While manganese(II) methoxide predominantly adopts octahedral coordination, bulkier alkoxides such as tert-butoxide and di-tert-butyl-methylcarboxide (ditox) favor lower coordination numbers [8] [4].

The manganese(II) ethoxide (Mn₂(OEt)₄) structure demonstrates a mixed coordination environment with both tetrahedral and pseudo-octahedral geometries around the metal centers [2]. This contrasts sharply with the sterically hindered manganese(II) di-tert-butyl-methylcarboxide complex, which exhibits a unique Y-shaped trigonal planar geometry with remarkably short Mn-O bond distances of 1.941 ± 0.052 Å [3] [8].

The isopropoxide derivatives form trinuclear complexes with trigonal coordination around each manganese center, illustrating the tendency of intermediate-sized alkoxides to form higher nuclearity clusters [9]. These structural differences directly correlate with the steric bulk of the alkoxide ligands and their ability to bridge multiple metal centers.

Crystal packing analysis reveals that manganese(II) methoxide forms one-dimensional polymeric chains through weak secondary Mn···O interactions (2.45-2.60 Å), contributing to the overall stability of the crystalline lattice [5]. These intermolecular interactions are absent in the more sterically hindered alkoxide derivatives, which exist as discrete molecular units in the solid state [8].

Spectroscopic Profiling

Infrared Signatures of Methoxy Ligands

Fourier-transform infrared spectroscopy provides distinctive fingerprint identification of manganese(II) methoxide through characteristic vibrational modes of coordinated methoxy ligands. The infrared spectrum exhibits diagnostic absorption bands that distinguish coordinated methoxide from free methanol and other manganese-containing species [10] [11].

The carbon-hydrogen stretching region (2950-2850 cm⁻¹) displays characteristic methyl C-H stretching vibrations that are systematically shifted to lower frequencies compared to free methanol, indicating coordination-induced electronic changes in the methoxy ligands [12] [13]. The methyl bending modes appear in the range 1450-1350 cm⁻¹ with significant broadening relative to uncoordinated methanol, reflecting the restricted vibrational freedom of the coordinated ligands [10].

Table 2: Infrared Spectroscopic Data for Manganese(II) Methoxide

Frequency (cm⁻¹)AssignmentIntensityComparison with Free Methanol
2950-2850ν(C-H) methyl stretchingStrongShifted to lower frequency
1450-1350δ(C-H) methyl bendingMediumBroadened
1180-1050ν(C-O) stretchingStrongSignificantly shifted
650-550ν(Mn-O) stretchingMediumNew band
520-480δ(O-Mn-O) bendingWeakNew band
410-390ν(Mn-O) terminal stretchingMediumNew band

The most diagnostic feature appears in the carbon-oxygen stretching region (1180-1050 cm⁻¹), where coordination to manganese(II) causes a substantial red-shift of approximately 200-300 cm⁻¹ from the free methanol C-O stretch [11] [14]. This dramatic shift reflects the donation of electron density from the oxygen lone pairs to the manganese d-orbitals, weakening the C-O bond [15].

Metal-oxygen vibrational modes provide direct evidence for manganese-methoxide bonding. The Mn-O stretching vibrations appear in two distinct regions: bridging Mn-O modes at 650-550 cm⁻¹ and terminal Mn-O stretches at lower frequencies (410-390 cm⁻¹) [16] [11]. The bending modes of the O-Mn-O framework appear as weak absorptions around 520-480 cm⁻¹, consistent with the distorted octahedral coordination geometry [12].

Isotopic labeling studies using ¹⁸O-enriched methoxide ligands confirm these band assignments through predictable frequency shifts according to the reduced mass relationship [11]. The ¹⁶O/¹⁸O isotope shifts for the Mn-O stretching modes follow the expected √(m₁/m₂) relationship, providing unambiguous identification of metal-ligand vibrational modes [17].

X-ray Absorption Spectroscopy (XAS) of Local Coordination Environments

X-ray absorption spectroscopy at the manganese K-edge (6539 eV) provides element-specific information about the local coordination environment, oxidation state, and electronic structure of manganese(II) methoxide [18] [19] [20]. Both X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) regions yield complementary structural information [21] [22].

The XANES spectrum of manganese(II) methoxide exhibits a characteristic pre-edge feature at 6540.4 eV with low intensity, consistent with six-coordinate manganese(II) complexes [6] [20]. The main absorption edge appears at 6547.2 eV, confirming the +2 oxidation state of manganese through comparison with reference compounds [18] [23]. The edge energy position is intermediate between metallic manganese (6539 eV) and manganese(III) oxides (6551-6552 eV), providing definitive oxidation state assignment [24] [25].

Table 3: X-ray Absorption Spectroscopy Data for Manganese(II) Coordination Environments

SampleEdge Energy (eV)Pre-edge Peak (eV)First Shell Mn-O Distance (Å)Coordination NumberOxidation State
Mn(OCH₃)₂6547.26540.42.156+2
Mn₂(μ-OCH₃)₂(OCH₃)₄6547.56540.62.084-6+2
MnO reference6546.86540.22.226+2
Mn(H₂O)₆²⁺ reference6547.16540.32.186+2
α-Mn₂O₃ reference6551.86542.11.956+3

EXAFS analysis reveals quantitative structural parameters for the first coordination shell around manganese(II). The radial distribution function shows a prominent peak at 2.15 Å corresponding to the first-shell Mn-O distances, consistent with crystallographic data [19] [25]. Shell-fitting analysis indicates a coordination number of 6.0 ± 0.5, confirming the octahedral coordination geometry [23] [24].

The Debye-Waller factor (σ² = 0.008 ± 0.002 Ų) indicates relatively rigid Mn-O bonds with minimal thermal or static disorder [22]. Second-shell features appear at approximately 3.1 Å, corresponding to carbon atoms of the methoxy ligands, confirming the coordination mode of the alkoxide ligands [19].

Linear combination fitting of the XANES spectra using reference compounds allows quantitative determination of the average oxidation state within ±0.1 valence units [18] [25]. The manganese(II) methoxide spectrum is best fit with 100% manganese(II) character, with no detectable contribution from higher oxidation states [23].

Temperature-dependent XAS measurements reveal the thermal stability of the coordination environment. The Mn-O bond distances show minimal thermal expansion (Δr/ΔT ≈ 2 × 10⁻⁵ Å/K), indicating strong covalent character in the metal-ligand bonds [26]. The coordination number remains constant up to 200°C, demonstrating the thermal robustness of the octahedral coordination geometry [27].

Magnetic Properties Investigation

Antiferromagnetic Coupling in Dinuclear Complexes

Dinuclear manganese(II) methoxide complexes exhibit characteristic antiferromagnetic exchange coupling mediated through bridging methoxide ligands. Variable-temperature magnetic susceptibility measurements reveal systematic deviations from Curie-Weiss paramagnetism, indicative of significant magnetic exchange interactions between the manganese(II) centers [28] [7].

The magnetic exchange coupling constant (J) for representative dinuclear manganese(II) methoxide complexes ranges from -0.8 to -2.3 cm⁻¹, with the sign convention H = -2JS₁·S₂ [29] [30]. These values indicate weak to moderate antiferromagnetic coupling, consistent with superexchange mechanisms operating through the bridging alkoxide oxygen atoms [7] [31].

Table 4: Magnetic Properties of Dinuclear Manganese(II) Methoxide Complexes

ComplexJ (cm⁻¹)gμeff (μB) at 300KMagnetic BehaviorTN (K)
[Mn₂(OCH₃)₂(L)₄]-1.52.028.2Antiferromagnetic12
[Mn₂(μ-OCH₃)₄]-2.31.9811.6Antiferromagnetic18
[Mn₂(OCH₃)₂(acac)₄]-0.82.048.4Weak antiferromagnetic8
[Mn₄(OCH₃)₆(L)₆]-1.22.0116.8Antiferromagnetic15
Mononuclear Mn(OCH₃)₂N/A2.005.9ParamagneticN/A

The temperature dependence of the magnetic moment follows the expected behavior for antiferromagnetically coupled high-spin manganese(II) dimers. At room temperature, the effective magnetic moment approaches the spin-only value for two non-interacting S = 5/2 centers (8.37 μB), but decreases significantly upon cooling as the antiferromagnetic exchange coupling depopulates the higher-spin multiplets [28] [32].

Magneto-structural correlations reveal that the magnitude of antiferromagnetic coupling depends critically on the Mn-O-Mn bridging angle and Mn-O bond distances [7] [29]. Complexes with bridging angles closer to 90° exhibit stronger antiferromagnetic coupling due to optimal orbital overlap for superexchange pathways [31] [33]. The dihedral angle between Jahn-Teller axes of the constituent manganese(III) ions plays a key role in determining the sign and magnitude of magnetic coupling [7].

Electron paramagnetic resonance spectroscopy provides additional insight into the magnetic exchange phenomena. The eleven-line hyperfine pattern characteristic of dinuclear manganese(II) complexes appears in the S = 3 excited spin manifold, confirming the antiferromagnetic ground state [34]. Quantitative simulation of the EPR spectra yields exchange coupling parameters in excellent agreement with magnetometry results [34] [35].

Spin State Transitions Under External Stimuli

Manganese(II) methoxide complexes demonstrate remarkable sensitivity to external stimuli, including temperature, pressure, and magnetic field variations. These responses manifest as spin state transitions and modifications in magnetic coupling strength, offering potential applications in switchable magnetic materials [36] [37].

Temperature-induced magnetic transitions occur in several manganese(II) methoxide systems. Below characteristic Néel temperatures (TN = 8-18 K), the complexes undergo transitions from paramagnetic to antiferromagnetically ordered states [38] [39]. The transition temperatures correlate with the strength of inter-dimer magnetic interactions and crystal packing arrangements [40].

Pressure-dependent studies reveal that hydrostatic pressure significantly affects the magnetic ordering temperatures in manganese alkoxide frameworks. Applied pressures up to 10 kbar can increase magnetic ordering temperatures by 15-20%, with an average rate of dTc/dP ≈ 0.86 K/kbar [36]. This pressure enhancement results from compression of the metal-ligand bonding framework, which strengthens superexchange pathways without significantly altering bond angles [36].

Magnetic field effects demonstrate the frustrated magnetic behavior characteristic of low-dimensional manganese(II) systems. Field-cooled and zero-field-cooled magnetization measurements reveal magnetic hysteresis and exchange bias phenomena in nanostructured samples [38] [41]. These effects arise from the coexistence of antiferromagnetic and ferrimagnetic domains at interfaces between different magnetic phases [39].

Photo-induced spin state switching has been observed in certain manganese(II) methoxide derivatives containing photo-active co-ligands. Laser excitation can temporarily disrupt the antiferromagnetic coupling, creating metastable high-spin states with lifetimes extending to milliseconds [42]. This optical switching capability opens possibilities for light-controlled magnetic devices [42].

Dehydration-induced transitions represent another class of external stimuli responses. Removal of coordinated solvent molecules can dramatically alter the coordination geometry and magnetic properties. In some cases, dehydration transforms six-coordinate manganese(II) centers to four-coordinate geometries, fundamentally changing the electronic structure and magnetic behavior [43].

Dates

Last modified: 08-16-2023

Explore Compound Types